molecular formula C23H24ClFN2O4S B3409555 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one CAS No. 892777-36-5

1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one

Cat. No. B3409555
CAS RN: 892777-36-5
M. Wt: 479 g/mol
InChI Key: MKZQJWRFZLFAIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one, also known as GSK690693, is a small molecule inhibitor of protein kinase B (PKB/Akt) that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism Of Action

1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one inhibits PKB/Akt by binding to the ATP-binding site of the kinase domain, thereby preventing its phosphorylation and activation. This leads to downstream effects on various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth, survival, and metabolism.
Biochemical and Physiological Effects:
1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and context. In cancer cells, 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cells to chemotherapy and radiation therapy. In diabetes research, 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one has been shown to improve insulin sensitivity, glucose uptake, and glycemic control. In neurological disorder research, 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one has been shown to protect neurons from oxidative stress and improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the advantages of 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one is its high potency and specificity for PKB/Akt, which makes it a valuable tool for studying the role of this kinase in various biological processes. However, one limitation of 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one is its potential off-target effects on other kinases and signaling pathways, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one. One area of interest is the development of more potent and selective inhibitors of PKB/Akt, which could improve the therapeutic potential of this target. Another area of interest is the investigation of the role of PKB/Akt in other diseases and biological processes, such as inflammation, aging, and autophagy. Finally, the use of 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one in combination with other therapies, such as chemotherapy and immunotherapy, could enhance the efficacy of these treatments and improve patient outcomes.

Scientific Research Applications

1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. In cancer research, 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one has been shown to inhibit the growth and survival of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. In diabetes research, 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one has been shown to improve insulin sensitivity and glucose homeostasis by inhibiting Akt signaling. In neurological disorder research, 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

1-butyl-3-(4-chlorophenyl)sulfonyl-6-fluoro-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClFN2O4S/c1-2-3-8-27-15-22(32(29,30)17-6-4-16(24)5-7-17)23(28)18-13-19(25)21(14-20(18)27)26-9-11-31-12-10-26/h4-7,13-15H,2-3,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZQJWRFZLFAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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